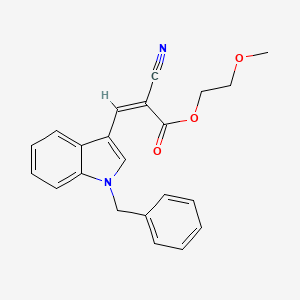
2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate
Übersicht
Beschreibung
2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate is a chemical compound that has gained significant attention in the field of scientific research. The compound is synthesized using a specific method and has various applications in the biochemical and physiological fields.
Wissenschaftliche Forschungsanwendungen
2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate has various applications in scientific research. The compound has been used as a fluorescent probe for imaging intracellular lipid droplets. It has also been used as a fluorescent probe for imaging mitochondrial membrane potential. Moreover, the compound has been used in the development of biosensors for the detection of specific biomolecules.
Wirkmechanismus
The mechanism of action of 2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate involves the formation of a covalent bond with specific biomolecules. The compound has a high affinity for certain proteins and enzymes, which allows it to selectively target specific cellular processes. The covalent bond formation also allows for the stabilization of the compound within the cellular environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate depend on the specific biomolecules it targets. The compound has been shown to inhibit the activity of specific enzymes involved in lipid metabolism. It has also been shown to induce apoptosis in cancer cells. Additionally, the compound has been shown to modulate the activity of specific ion channels in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate in lab experiments include its high selectivity for specific biomolecules, its stability in the cellular environment, and its ability to be used as a fluorescent probe. However, the compound has some limitations, including its potential toxicity and its limited solubility in some solvents.
Zukünftige Richtungen
The future directions for research involving 2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate include the development of new applications for the compound in the fields of biochemistry and physiology. Additionally, further research is needed to optimize the synthesis method for higher yields and purity of the product. Furthermore, the compound's potential toxicity needs to be further investigated to ensure its safety in various applications. Finally, the compound's selectivity for specific biomolecules needs to be further studied to better understand its mechanism of action.
Conclusion
2-methoxyethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate is a chemical compound that has various applications in scientific research. The compound is synthesized using a specific method and has a high selectivity for specific biomolecules. Its mechanism of action involves the formation of a covalent bond with specific biomolecules, allowing it to selectively target specific cellular processes. The compound has various advantages and limitations for lab experiments and has many future directions for research.
Eigenschaften
IUPAC Name |
2-methoxyethyl (Z)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-26-11-12-27-22(25)18(14-23)13-19-16-24(15-17-7-3-2-4-8-17)21-10-6-5-9-20(19)21/h2-10,13,16H,11-12,15H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOYWUOQXYANR-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)/C(=C\C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 2-{[3-(3-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B4834623.png)
![2-chloro-N-{2-[5-(propionylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide](/img/structure/B4834636.png)
![2-chloro-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4834650.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-nitrobenzenesulfonamide](/img/structure/B4834659.png)
![3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4834666.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4834677.png)
![N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4834678.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4834690.png)
![ethyl 6-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4834696.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4834704.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4834712.png)
![N-[2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-4-chlorobenzamide](/img/structure/B4834714.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4834723.png)